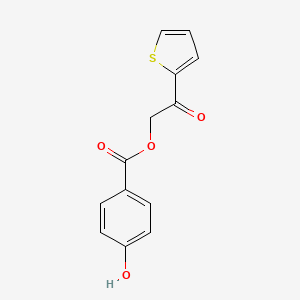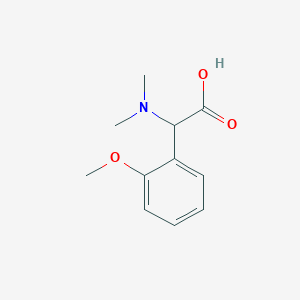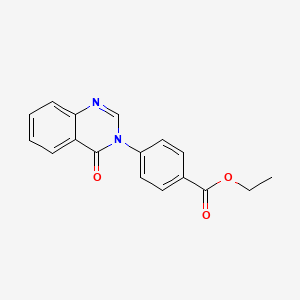
Ethyl 4-(4-oxoquinazolin-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(4-oxoquinazolin-3-il)benzoato de etilo es un compuesto químico que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, antimicrobianas y anticancerígenas. Este compuesto es de particular interés en la química medicinal debido a sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 4-(4-oxoquinazolin-3-il)benzoato de etilo se puede sintetizar mediante un proceso de varios pasos. Un método común implica la reacción de tetrafluoroborato de bencenediazonio con antranilato de metilo en acetonitrilo seco. La mezcla de reacción se calienta a 80 °C en un tubo sellado durante 2 horas. Tras enfriar, la mezcla se diluye con diclorometano y se somete a una operación básica acuosa con bicarbonato de sodio. El producto bruto se purifica entonces mediante cromatografía en columna utilizando acetato de etilo y hexano como eluyentes .
Métodos de producción industrial
Aunque los métodos específicos de producción industrial del 4-(4-oxoquinazolin-3-il)benzoato de etilo no están bien documentados, se aplican los principios generales de la síntesis orgánica a gran escala. Estos incluyen la optimización de las condiciones de reacción para obtener rendimiento y pureza, el uso de reactivos rentables y la aplicación de técnicas de purificación eficientes como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(4-oxoquinazolin-3-il)benzoato de etilo experimenta diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse para formar derivados de quinazolinona.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en el anillo de quinazolinona.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Reactivos como los haluros de alquilo y los haluros de arilo en presencia de una base pueden facilitar las reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de quinazolinona con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas.
Aplicaciones en la investigación científica
El 4-(4-oxoquinazolin-3-il)benzoato de etilo tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar derivados de quinazolinona más complejos.
Biología: El compuesto se estudia por sus posibles propiedades antimicrobianas y antiinflamatorias.
Medicina: Se está investigando su posible uso como agente anticancerígeno.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y agroquímicos
Aplicaciones Científicas De Investigación
Ethyl 4-(4-oxoquinazolin-3-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
El mecanismo de acción del 4-(4-oxoquinazolin-3-il)benzoato de etilo implica su interacción con dianas moleculares específicas. Por ejemplo, se sabe que algunos derivados de quinazolinona inhiben enzimas como la ciclooxigenasa (COX), que desempeña un papel en la inflamación. El compuesto también puede interactuar con otras vías moleculares implicadas en la proliferación celular y la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
4-Hidroxi-2-quinolonas: Estos compuestos comparten un núcleo de quinazolinona similar y presentan actividades biológicas comparables.
Compuestos de 3-sustituidos de quinazolin-4(3H)-ona: Estos derivados tienen modificaciones en la posición 3 del anillo de quinazolinona y se estudian por sus diversas actividades biológicas.
Singularidad
El 4-(4-oxoquinazolin-3-il)benzoato de etilo es único por su específico grupo funcional éster, que puede influir en su solubilidad, reactividad y actividad biológica. Esto lo convierte en un compuesto valioso para el desarrollo de nuevos agentes terapéuticos con propiedades personalizadas.
Propiedades
Fórmula molecular |
C17H14N2O3 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
ethyl 4-(4-oxoquinazolin-3-yl)benzoate |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-17(21)12-7-9-13(10-8-12)19-11-18-15-6-4-3-5-14(15)16(19)20/h3-11H,2H2,1H3 |
Clave InChI |
GCCQCYMKTNYXBA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


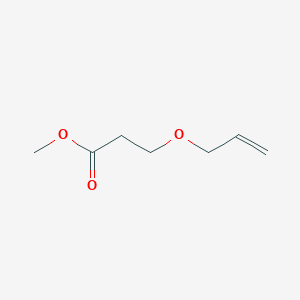
![2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)
![6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12116701.png)
![Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12116706.png)


![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)
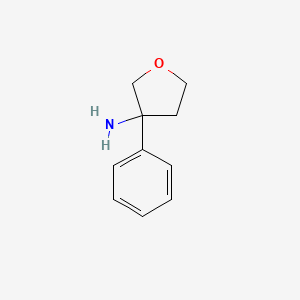
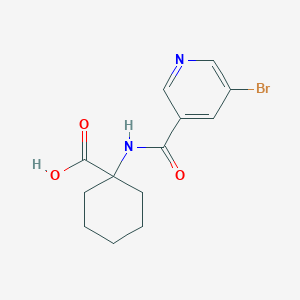
![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)
![5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one](/img/structure/B12116767.png)

